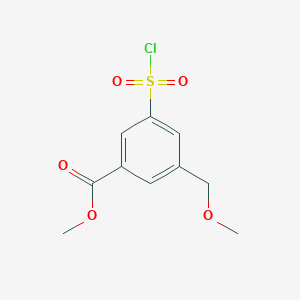

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

Vue d'ensemble

Description

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a chemical compound with the molecular formula C9H9ClO5S. It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methoxymethyl group attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-(methoxymethyl)benzoic acid as the starting material.

Chlorosulfonylation Reaction: The benzoic acid derivative undergoes chlorosulfonylation, where chlorosulfonic acid (ClSO3H) is used to introduce the chlorosulfonyl group (-SO2Cl) onto the benzene ring.

Methylation Reaction: The resulting compound is then methylated using methanol (CH3OH) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the chlorosulfonyl group into a sulfonic acid group (-SO3H).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Sulfonic acids.

Substitution Products: Amides, esters, and ethers.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate has been studied for its potential as a precursor in the synthesis of bioactive compounds. Its reactive chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives, which have demonstrated anti-inflammatory and antibacterial properties.

- Case Study : Research has indicated that compounds derived from chlorosulfonylbenzoates exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Agrochemicals

The compound is also being explored for its use in agrochemical formulations. The chlorosulfonyl moiety can enhance the herbicidal and fungicidal properties of certain active ingredients, making them more effective against pests and diseases.

- Case Study : A study highlighted the efficacy of sulfonylurea derivatives in controlling weed species, where this compound was identified as a promising intermediate for synthesizing these herbicides .

Materials Science

In materials science, this compound can serve as a building block for creating polymers with specific functionalities. Its ability to undergo further chemical transformations allows for the development of novel materials with tailored properties.

- Case Study : Research demonstrated that incorporating chlorosulfonyl groups into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Table of Applications

| Application Area | Description | Example Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds with antibacterial properties | Sulfonamide derivatives |

| Agrochemicals | Enhanced herbicidal and fungicidal activity | Sulfonylurea herbicides |

| Materials Science | Development of polymers with improved thermal and mechanical properties | Chlorosulfonyl-functionalized polymers |

Mécanisme D'action

The compound exerts its effects through its reactive chlorosulfonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in drug synthesis, the compound may interact with enzymes or receptors to produce therapeutic effects.

Comparaison Avec Des Composés Similaires

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Similar structure but with a different position of the methoxy group.

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring.

Methyl 3-(chlorosulfonyl)propanoate: A shorter carbon chain with a chlorosulfonyl group.

Uniqueness: Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactions and applications. Its ability to undergo various reactions makes it a valuable compound in both research and industry.

Activité Biologique

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11ClO4S

- Molecular Weight : 264.71 g/mol

- CAS Number : 3934-86-9

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, methyl 3-O-methylgallate has been shown to protect neuronal cells from oxidative damage by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring antioxidant enzyme activities in animal models . This suggests that this compound may possess comparable protective effects against oxidative stress.

Antiproliferative Activity

A study on similar benzimidazole derivatives demonstrated strong antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM . While specific data for this compound is limited, the structural similarities suggest it may exhibit similar antiproliferative effects.

Antiviral Activity

The compound's structural characteristics align it with known antiviral agents. Research on non-nucleoside inhibitors of HIV-1 reverse transcriptase indicates that modifications to the phenyl ring can enhance antiviral potency . Although direct studies on this compound are lacking, its potential as an antiviral agent warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers, the compound may protect cellular integrity.

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Inhibition of Viral Replication : If proven effective against viruses, it may inhibit viral replication by interfering with viral enzymes.

Study on Antioxidant Effects

In vivo studies using Wistar rats treated with methyl 3-O-methylgallate showed significant reductions in oxidative stress markers when administered at doses of 10 and 20 mg/kg . This study highlights the potential for this compound to exhibit similar protective effects.

Antiproliferative Activity Assessment

A comparative analysis of various methoxy-substituted benzimidazole derivatives revealed significant antiproliferative effects across multiple cancer cell lines. The most effective compounds had IC50 values as low as 1.2 μM, indicating a strong potential for therapeutic applications .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.2 | MCF-7 |

| Compound B | 3.7 | HCT116 |

| Compound C | 5.3 | HEK293 |

Propriétés

IUPAC Name |

methyl 3-chlorosulfonyl-5-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-15-6-7-3-8(10(12)16-2)5-9(4-7)17(11,13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQULDZMLZIZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.